molecular formula C14H12O2 B218193 (4-Phenoxyphenyl)acetaldehyde CAS No. 109330-01-0

(4-Phenoxyphenyl)acetaldehyde

Cat. No.: B218193
CAS No.: 109330-01-0
M. Wt: 212.24 g/mol
InChI Key: WIEFWLAWEUALNK-UHFFFAOYSA-N
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Description

(4-Phenoxyphenyl)acetaldehyde is an organic compound with the molecular formula C14H12O2 and a molecular weight of 212.248 g/mol . It belongs to the class of aldehydes and is characterized by the presence of a phenoxy group attached to a phenyl ring, which is further connected to an acetaldehyde moiety. This compound is primarily used in scientific research and has various applications in organic synthesis and medicinal chemistry .

Biochemical Analysis

Biochemical Properties

The biochemical properties of (4-Phenoxyphenyl)acetaldehyde are not well-studied. It is known that aldehydes, including this compound, can undergo various biochemical reactions. They can react with proteins, enzymes, and other biomolecules, often forming covalent bonds

Cellular Effects

It is known that acetaldehyde, a related compound, can cause significant dose-dependent increases of cytotoxicity, reactive oxygen species (ROS) level, DNA adduct level, DNA single/double-strand breakage, and chromosomal damage in cells

Molecular Mechanism

Aldehydes can undergo a variety of reactions, including nucleophilic addition and oxidation . These reactions can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules

Temporal Effects in Laboratory Settings

It is known that the effects of substances can change over time, ranging from milliseconds (response time) to years (lifetime) . This includes the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

It is known that the effects of substances can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

It is known that acetaldehyde is an intermediate product in the metabolism of ethanol and participates in the tricarboxylic acid cycle metabolism

Transport and Distribution

It is known that auxin influx carriers play an important role in the transport and distribution of substances within cells and tissues

Subcellular Localization

It is known that RNA localization is essential for regulating spatial translation, where RNAs are trafficked to their target locations via various biological mechanisms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Phenoxyphenyl)acetaldehyde can be achieved through several methods. One common approach involves the reaction of 4-phenoxybenzyl alcohol with an oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) to yield the desired aldehyde . Another method includes the Vilsmeier-Haack reaction, where 4-phenoxybenzaldehyde is treated with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the corresponding aldehyde .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the product. Industrial methods often employ safer and more environmentally friendly oxidizing agents to minimize hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

(4-Phenoxyphenyl)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, PCC, MnO2

    Reduction: NaBH4, LiAlH4

    Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids

Major Products Formed

    Oxidation: 4-Phenoxybenzoic acid

    Reduction: 4-Phenoxybenzyl alcohol

    Substitution: Various substituted phenoxyphenyl derivatives

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenoxybenzaldehyde
  • 4-Phenoxybenzoic acid
  • 4-Phenoxybenzyl alcohol

Uniqueness

(4-Phenoxyphenyl)acetaldehyde is unique due to its combination of a phenoxy group and an aldehyde moiety, which imparts distinct reactivity and versatility in chemical transformations. Unlike its analogs, it can undergo both oxidation and reduction reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-(4-phenoxyphenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-11-10-12-6-8-14(9-7-12)16-13-4-2-1-3-5-13/h1-9,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIEFWLAWEUALNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80629177
Record name (4-Phenoxyphenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109330-01-0, 202825-61-4
Record name (4-Phenoxyphenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-phenoxyphenyl)acetaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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